Cas no 37517-28-5 (Amikacin)

Amikacin structure
Nom du produit:Amikacin
Numéro CAS:37517-28-5
Le MF:C22H43N5O13
Mégawatts:585.6025
MDL:MFCD00883675
CID:54721
PubChem ID:37768
Amikacin Propriétés chimiques et physiques
Nom et identifiant
-
- Amikacin
- AMIKACIN DIHYDRATE
- 1-N-[L(-)-4-AMINO-2-HYDROXY-BUTYRYL]KANAMYCIN A
- N1-[(S)-4-AMINO-2-HYDROXYBUTYRYL]-KANAMYCIN A
- N1-[(S)-4-AMINO-2-HYDROXYBUTYRYL]KANAMYCIN A DIHYDRATE
- (s)-y
- 1-n-(l(-)-gamma-amino-alpha-hydroxybutyryl)kanamycina
- amicacin
- amikin
- amiklin
- AMK
- bb-k8
- biklin
- D-Streptamine
- kaminax
- lukadin
- mikavir
- novamin
- amikacine
- Amikacinum
- Amikacina
- Amikavet
- Amiglyde-V
- Amikacillin
- Arikace
- Antibiotic BB-K 8
- AMIKACIN SULFATE
- Amukin
- Amikacinum [INN-Latin]
- Amikacine [INN-French]
- Amikacina [INN-Spanish]
- Amikacin Base
- BB-K 8
- Briclin
- Pierami
- ANTIBIOTIC BB-K8
- 1-N-(L(-)-gamma-Amino-alpha-hydroxybutyryl)kanamycin A
- Amikacin hydrate
- C22H43N5O13
- LKCWBDHBTVXHDL-RM
- (2S)-4-amino-N-{(1R,2S,3S,4R,5S)-5-amino-2-[(3-amino-3-deoxy-alpha-D
- BPBio1_000671
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N1-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
- Tox21_111201_1
- 37517-28-5
- Amikacinum (Latin)
- Q408529
- D02543
- BAY41-6551
- DTXSID3022586
- Amikacinum (INN-Latin)
- nktr-061
- DTXCID002586
- UNII-84319SGC3C
- AB00513828_06
- NS00006181
- J01GB06
- SR-01000722004-6
- A823716
- NSC 177001
- SR-01000722004
- Potentox
- AMIKACIN [USP MONOGRAPH]
- AKN
- Amikacin, Antibiotic for Culture Media Use Only
- Amikacin (USP/INN)
- AMIKACIN [MI]
- MFCD00883675
- EINECS 253-538-5
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1.fwdarw.6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1.fwdarw.4))-N1-((2S)-4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-
- (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-(((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4-(((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
- AMIKACIN [MART.]
- Amikacin; 6-O-(3-Amino-3-deoxy-?-d-glucopyranosyl)-4-O-(6-amino-6-deoxy-?-d-glucopyranosyl)-1-N-[(2S)-4-amino-2-hydroxybutanoyl]-2-deoxy-d-streptamine
- AKOS005383276
- AMIKACIN [WHO-DD]
- Amikacine (INN-French)
- (2S)-4-amino-N-{(1R,2S,3S,4R,5S)-5-amino-2-[(3-amino-3-deoxy-alpha-D-glucopyranosyl)oxy]-4-[(6-amino-6-deoxy-alpha-D-glucopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide
- AMIKACIN (USP-RS)
- EN300-7481440
- Amikozit
- C06820
- D-Streptamine, O-3-amino-3-deoxy-.alpha.-D-glucopyranosyl-(1->6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1->4)]-N1-[(2S)-4-amino-2-hydroxy-1-oxobutyl]-2-deoxy-
- 37517-28-5 (free base)
- TD1 - Therapeutic Drug mixture
- BSPBio_000609
- O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1->4)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1->6))-N(3)-(4-amino-L-2-hydroxybutyryl)-2-deoxy-L-streptamine
- ,6R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-3-oxidanyl-cyclohexyl]-4-azanyl-2-oxidanyl-butanamide
- AMIKACIN [WHO-IP]
- N1-[(S)-4-Amino-2-hydroxybutyryl]kanamycin A
- AB00513828
- Amikacina (INN-Spanish)
- GTPL10894
- AMIKACIN [VANDF]
- NCGC00093350-05
- Amikacin (USP:INN:BAN)
- BDBM50237603
- HY-B0509A
- CHEMBL177
- SCHEMBL2985
- CHEBI:2637
- Tox21_111201
- W-106531
- O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4)-O-(6-AMINO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->6))-N(SUP 3)-(4-AMINO-L-2-HYDROXYBUTYRYL)-2-DEOXY-L-STREPTAMINE
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1-6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-4))-N(sup 1)-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
- AMIKACIN (EP MONOGRAPH)
- CAS-37517-28-5
- O-3-Amino-3-deoxy-.alpha.-D-glucopyranosyl-(1->6)-O-[6-amino-6-deoxy-.alpha.-D-glucopyranosyl-(1->4)]-1-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-D-streptamine
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
- S01AA21
- Arikayce liposomal
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-3-hydroxy-cyclohexyl]-2-hydroxy-butanamide
- Amikacin,(S)
- Amikacin free base
- DB00479
- O-3-Amino-3-deoxy-alpha-D-glucopyranosyl-(1-4)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1-6))-N(sup 3)-(4-amino-L-2-hydroxybutyryl)-2-deoxy-L-streptamine
- Amikin (Disulfate)
- D-Streptamine, O-3-amino-3-deoxy-alpha-D-glucopyranosyl-(1->6)-O-(6-amino-6-deoxy-alpha-D-glucopyranosyl-(1->4))-N(sup 1)-(4-amino-2-hydroxy-1-oxobutyl)-2-deoxy-, (S)-
- D06AX12
- (S)-4-amino-N-((1R,2S,3S,4R,5S)-5-amino-2-((2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yloxy)-4-((2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yloxy)-3-hydroxycyclohexyl)-2-hydroxybutanamide
- NCGC00093350-02
- AMIKACIN [EP MONOGRAPH]
- NCGC00093350-03
- O-3-AMINO-3-DEOXY-alpha-D-GLUCOPYRANOSYL-(1->4)-O-(6-AMINO-6-DEOXY-alpha-D-GLUCOPYRANOSYL-(1->6))-N(SUP 3)-(4-AMINO-L-2-HYDROXYBUTYRYL)-2-DEOXY-L-STREPTAMINE
- 84319SGC3C
- AMIKACINUM [WHO-IP LATIN]
- HSDB 3583
- NSC-177001
- BAY 41-6551
- D-STREPTAMINE, O-3-AMINO-3-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->6)-O-(6-AMINO-6-DEOXY-.ALPHA.-D-GLUCOPYRANOSYL-(1->4))-N(SUP 1)-(4-AMINO-2-HYDROXY-1-OXOBUTYL)-2-DEOXY-, (S)-
- AMIKACIN [HSDB]
- Prestwick3_000395
- MAT2501
- AMIKACIN [JAN]
- (2S)-N-[(1R,2S,3S,4R,5S)-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-5-azanyl-2-[(2S,3R,4S,5S
- AS-76985
- AMIKACIN [INN]
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-(3-amino-3-deoxy-alpha-D-glucopyranosyloxy)-4-(6-amino-6-deoxy-alpha-D-glucopyranosyloxy)-3-hydroxycyclohexyl]-2-hydroxybutanamide
- AMIKACIN [USP-RS]
- NSC177001
- Amikacin (free base)
- (2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-2-{[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-{[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy}-3-hydroxycyclohexyl]-2-hydroxybutanamide
- AMIKACIN (USP MONOGRAPH)
- (2S)-N-[(1R,2S,3S,4R,5S)-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]oxy-5-azanyl-2-[(2S,3R,4S,5S ,6R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-3-oxidanyl-cyclohexyl]-4-azanyl-2-oxidanyl-butanamide
- AT03 - Amikacin
- Amikacin [USP:INN:BAN]
- AMIKACIN (MART.)
- MFCD11045969
- BRD-K88043978-315-02-8
- 39831-55-5
- Amikacin disulfate
- Amikacin; 6-O-(3-Amino-3-deoxy-a-d-glucopyranosyl)-4-O-(6-amino-6-deoxy-a-d-glucopyranosyl)-1-N-[(2S)-4-amino-2-hydroxybutanoyl]-2-deoxy-d-streptamine
- STK039706
-
- MDL: MFCD00883675
- Piscine à noyau: 1S/C22H43N5O13/c23-2-1-8(29)20(36)27-7-3-6(25)18(39-22-16(34)15(33)13(31)9(4-24)37-22)17(35)19(7)40-21-14(32)11(26)12(30)10(5-28)38-21/h6-19,21-22,28-35H,1-5,23-26H2,(H,27,36)/t6-,7+,8-,9+,10+,11-,12+,13+,14+,15-,16+,17-,18+,19-,21+,22+/m0/s1
- La clé Inchi: LKCWBDHBTVXHDL-RMDFUYIESA-N
- Sourire: O([C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])N([H])[H])O[H])[C@]1([H])[C@]([H])([C@@]([H])([C@]([H])(C([H])([H])[C@@]1([H])N([H])C([C@]([H])(C([H])([H])C([H])([H])N([H])[H])O[H])=O)N([H])[H])O[C@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])N([H])[H])O1)O[H])O[H])O[H])O[H]
Propriétés calculées
- Qualité précise: 585.28600
- Masse isotopique unique: 585.286
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 13
- Nombre de récepteurs de liaison hydrogène: 17
- Comptage des atomes lourds: 40
- Nombre de liaisons rotatives: 10
- Complexité: 819
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 16
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Le xlogp3: -7.9
- Surface topologique des pôles: 332
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.3764 (rough estimate)
- Point de fusion: 203℃
- Point d'ébullition: 642.23°C (rough estimate)
- Point d'éclair: 547.6 °C
- Indice de réfraction: 1.7500 (estimate)
- Solubilité: H2O: 50 mg/mL, clear, colorless
- Coefficient de répartition de l'eau: Soluble in water (partly).
- Le PSA: 331.94000
- Le LogP: -5.23210
- Merck: 13,404
- Rotation spécifique: D23 +99° (c = 1.0 in water)
- Solubilité: Pas encore déterminé
Amikacin Informations de sécurité
- Mot signal:warning
- Description des dangers: H303 peut être nocif par ingestion + h313 peut être nocif par contact cutané + h333 peut être nocif par inhalation
-
Déclaration d'avertissement:
P264 bien nettoyer après le traitement
P280 porter des gants de protection / porter des vêtements de protection / porter des lunettes de protection / porter un masque de protection
p305 s'il pénètre dans les yeux
p351 rincer soigneusement à l'eau pendant quelques minutes
p338 retirer les lentilles de contact (le cas échéant) et les manipuler facilement, continuer à les rincer
p337 si l'irritation oculaire persiste
P313 consulter un médecin - Wgk Allemagne:2
- Code de catégorie de danger: 36/37/38
- Instructions de sécurité: S26; S36
- Carte FOCA taille f:10-34
- RTECS:WK1955000
-
Identification des marchandises dangereuses:
- Conditions de stockage:2-8°C
- Terminologie du risque:R36/37/38
- Toxicité:LD50 in mice of solns pH 6.6, pH 7.4 (mg/kg): 340, 560 i.v. (Kawaguchi)
Amikacin PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1013-200mg |
Amikacin |
37517-28-5 | 99.34% | 200mg |
¥ 1244 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1013-200 mg |
Amikacin |
37517-28-5 | 99.34% | 200mg |
¥1244.00 | 2022-04-26 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | AA0948-1g |
Amikacin |
37517-28-5 | ≥98% | 1g |
¥1050元 | 2023-09-15 | |
Biosynth | AA29724-0.1 g |
Amikacin anhydrous |
37517-28-5 | 0.1 g |
$121.00 | 2023-01-05 | ||
Biosynth | AA29724-0.25 g |
Amikacin anhydrous |
37517-28-5 | 0.25 g |
$181.50 | 2023-01-05 | ||
TRC | A578490-1g |
Amikacin |
37517-28-5 | 1g |
$ 198.00 | 2023-09-08 | ||
Biosynth | AA29724-1 g |
Amikacin anhydrous |
37517-28-5 | 1g |
$363.00 | 2023-01-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-278692A-5g |
Amikacin (free base), |
37517-28-5 | 5g |
¥1151.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-278692-1 g |
Amikacin (free base), |
37517-28-5 | 1g |
¥459.00 | 2023-07-11 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1013-25mg |
Amikacin |
37517-28-5 | 99.34% | 25mg |
¥ 288 | 2023-09-07 |
Amikacin Littérature connexe
-
Soumen Chandra,Angshuman Ray Chowdhuri,Triveni Kumar Mahto,Arpita Samui,Sumanta kumar Sahu RSC Adv. 2016 6 72471
-
Hongji Liu,Xingyu Wang,Hui Wang,Rongrong Nie J. Mater. Chem. B 2019 7 5432
-
Lucia Barbera,Domenico Franco,Laura M. De Plano,Giuseppe Gattuso,Salvatore P. P. Guglielmino,Germana Lentini,Nadia Manganaro,Nino Marino,Sebastiano Pappalardo,Melchiorre F. Parisi,Fausto Puntoriero,Ilenia Pisagatti,Anna Notti Org. Biomol. Chem. 2017 15 3192
-
4. Drug-target networks in aminoglycoside resistance: hierarchy of priority in structural drug designValjean R. Bacot-Davis,Angelia V. Bassenden,Albert M. Berghuis Med. Chem. Commun. 2016 7 103
-
Ritika Mohan,Chotitath Sanpitakseree,Amit V. Desai,Selami E. Sevgen,Charles M. Schroeder,Paul J. A. Kenis RSC Adv. 2015 5 35211
37517-28-5 (Amikacin) Produits connexes
- 59-01-8(Kanamycin A)
- 39831-55-5(Amikacin Disulfate)
- 13007-32-4(Lacto-N-neotetraose)
- 82020-57-3(2-hydroxy-5-nitrobenzene-1-sulfonamide)
- 1060330-66-6(1-(3-chloro-4-fluorophenyl)-3-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}urea)
- 179420-67-8(4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl)
- 171178-34-0(4-{(tert-butoxy)carbonylamino}pyridine-3-carboxylic acid)
- 2137550-29-7(4,7,7-trimethyl-6,8-dioxa-2-azaspiro4.5decan-10-ol)
- 2229190-07-0(N-(2-fluoro-6-methoxy-4-methylphenyl)methylhydroxylamine)
- 2228863-23-6(3-(4,5-difluoro-2-nitrophenyl)-2,2-dimethylpropan-1-amine)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:37517-28-5)Amikacin

Pureté:99%/99%
Quantité:1g/5g
Prix ($):172.0/464.0